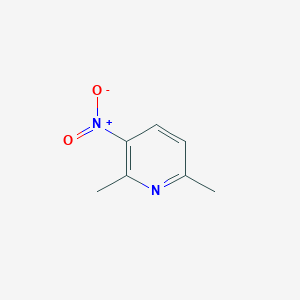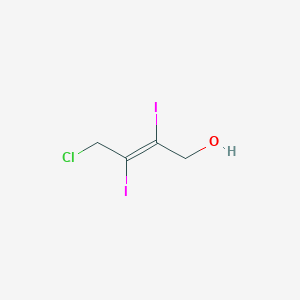
2-Thiouric acid
Übersicht
Beschreibung
2-Thiouric acid, also known as 2-sulfanyl-9H-purine-6,8-diol, belongs to the class of organic compounds known as thioxanthines . These are organic polycyclic compounds containing a thioxanthine moiety, which is an aromatic bicyclic structure derived from xanthine by replacing a carbonyl group with a thiocarbonyl group .
Synthesis Analysis
There are two potential pathways for the formation of thiouric acid from thioguanine (TG) :
- Guanine deaminase (GD; EC 3.5.4.3) converts TG to thioxanthine, which is then converted to thiouric acid by xanthine oxidase .
- Aldehyde oxidase converts TG to 8-hydroxy-TG, which is then converted to thiouric acid by xanthine oxidase .
Molecular Structure Analysis
The molecular formula of 2-Thiouric acid is C5H4N4O2S . The average molecular weight is 184.17 g/mol .
Chemical Reactions Analysis
The chemical properties of 2-Thiouric acid include its reactions with oxygen to form various compounds . For instance, guanine deaminase converts thioguanine to thioxanthine, which is then converted to thiouric acid by xanthine oxidase . Aldehyde oxidase also converts thioguanine to 8-hydroxy-thioguanine, which is then converted to thiouric acid by xanthine oxidase .
Wissenschaftliche Forschungsanwendungen
1. Methodology in Oxidative State Measurement
- Application : The 2-thiobarbituric acid (TBA) test is a well-established method for measuring lipid oxidation, which is crucial in assessing the oxidative state of biological and food materials. Despite widespread use, uncertainties exist over its exact chemistry and applicability.
- References : Hoyland & Taylor (1991) conducted a comprehensive review of the TBA test, exploring its merits, particularly in food analysis (Hoyland & Taylor, 1991).
2. Antioxidant Properties in Disease Treatment
- Application : Thioctic acid, related to 2-thiouric acid, is used therapeutically in diseases characterized by increased free radical peroxidation of membrane phospholipids. Its antioxidant properties are critical for its therapeutic potential.
- References : Kagan et al. (1992) examined the antioxidant effects of thioctic and dihydrolipoic acids, finding significant interactions with peroxyl radicals, vitamin E, and ascorbyl radicals (Kagan et al., 1992).
3. Metal-Chelating Antioxidant Activity
- Application : Thioctic (alpha-lipoic) acid, a derivative of 2-thiouric acid, acts as an antioxidant through metal-chelation, particularly by inhibiting Cu(2+)-catalyzed ascorbic acid oxidation and liposomal peroxidation.
- References : Ou, Tritschler, and Wolff (1995) demonstrated the metal-chelating antioxidant activity of thioctic acid, suggesting its therapeutic implications (Ou, Tritschler, & Wolff, 1995).
4. Electrochemical Analysis in Medical Research
- Application : 6-Thiouric acid, a metabolite of the chemotherapy drug Azathioprine, can be monitored using electrochemical surface-enhanced Raman spectroscopy (EC-SERS) for assessing drug efficacy in patients.
- References : Greene et al. (2017) highlighted the potential of EC-SERS for rapid detection of 6-thiouric acid in synthetic urine, demonstrating its relevance in medical research (Greene et al., 2017).
5. Voltammetric Analysis of Sulphur-Containing Drugs
- Application : Voltammetric methods in a flow-through cell have been used for determining 2-thiobarbituric acid and thioamide drugs, important in drug analysis and quality control.
- References : Ivaska et al. (1980) investigated the use of voltammetric methods for analyzing these compounds, highlighting their applicability in pharmaceutical research (Ivaska et al., 1980).
Eigenschaften
IUPAC Name |
2-sulfanylidene-7,9-dihydro-3H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXHCJXSLHZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166751 | |
| Record name | 2-Thiouric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiouric acid | |
CAS RN |
15986-31-9 | |
| Record name | 2,3,7,9-Tetrahydro-2-thioxo-1H-purine-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiouric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22716 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiouric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptopurine-6,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W3JKB4JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)








